molecular formula C5H4BF3KN B152779 Potassium 4-Pyridyltrifluoroborate CAS No. 1111732-87-6

Potassium 4-Pyridyltrifluoroborate

Cat. No.: B152779
CAS No.: 1111732-87-6
M. Wt: 185 g/mol
InChI Key: SLPOSOZRTRIRQS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Potassium 4-Pyridyltrifluoroborate can be synthesized through several methods. One common method involves the reaction of pyridine with boron trifluoride and potassium fluoride. The reaction typically takes place in an inert atmosphere at room temperature . Another method involves the use of potassium bromo- and iodomethyltrifluoroborates, which are prepared via in situ reaction of n-butyllithium with dibromo- and diiodomethane in the presence of trialkyl borates, followed by treatment with potassium bifluoride .

Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including this compound, often employs scalable and safe procedures. These methods avoid the use of hazardous reagents and conditions, making them suitable for large-scale production .

Mechanism of Action

The mechanism of action of Potassium 4-Pyridyltrifluoroborate in cross-coupling reactions involves the formation of a boronate complex, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product . The compound acts as a stable reservoir for reactive boronic acids, which are slowly hydrolyzed under basic conditions to participate in the reaction .

Comparison with Similar Compounds

  • Potassium Phenyltrifluoroborate
  • Potassium Vinyltrifluoroborate
  • Potassium Methyltrifluoroborate

Comparison: Potassium 4-Pyridyltrifluoroborate is unique due to its pyridyl group, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other organotrifluoroborates, it offers enhanced stability and versatility in forming carbon-nitrogen bonds .

Properties

IUPAC Name

potassium;trifluoro(pyridin-4-yl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BF3N.K/c7-6(8,9)5-1-3-10-4-2-5;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLPOSOZRTRIRQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=NC=C1)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649122
Record name Potassium trifluoro(pyridin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111732-87-6
Record name Borate(1-), trifluoro-4-pyridinyl-, potassium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1111732-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Potassium trifluoro(pyridin-4-yl)borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 4-Pyridyltrifluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 4-Pyridyltrifluoroborate
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Potassium 4-Pyridyltrifluoroborate
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Potassium 4-Pyridyltrifluoroborate
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Potassium 4-Pyridyltrifluoroborate
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Potassium 4-Pyridyltrifluoroborate

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